molecular formula C21H17N3OS2 B3592254 2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

Cat. No.: B3592254
M. Wt: 391.5 g/mol
InChI Key: VOZXUJODHSDQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a triazole ring, a benzyl group, a phenyl group, and a thiophene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium. This is followed by the reduction of the corresponding ketone to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary alcohols.

Scientific Research Applications

2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This can lead to antimicrobial effects by disrupting essential biological processes in microorganisms. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol

Uniqueness

Compared to similar compounds, 2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE features a unique combination of a benzyl group, a phenyl group, and a thiophene ring.

Properties

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c25-18(19-12-7-13-26-19)15-27-21-23-22-20(14-16-8-3-1-4-9-16)24(21)17-10-5-2-6-11-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZXUJODHSDQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
Reactant of Route 4
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[(5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.